Chlorure de DOTAP

Vue d'ensemble

Description

Le chlorure de 1,2-dioléoyl-3-triméthylammonium-propane, communément appelé chlorure de DOTAP, est un lipide cationique largement utilisé dans le domaine de la thérapie génique et de la biologie moléculaire. Il est particulièrement efficace pour la transfection liposomale d'oligonucléotides, tels que l'ADN et l'ARN, dans les cellules. L'élément structurel clé du this compound est son groupement ammonium quaternaire, qui facilite les interactions avec les acides nucléiques et les membranes cellulaires .

Applications De Recherche Scientifique

DOTAP chloride has a wide range of scientific research applications, including:

Vaccine Development: It is employed in the development of lipid nanoparticle-based vaccines, such as mRNA vaccines for infectious diseases.

Biological Research: DOTAP chloride is used in studies involving voltage-gated ion channels and other membrane proteins due to its ability to interact with cell membranes.

Mécanisme D'action

Target of Action

Dotap chloride, also known as 1,2-dioleoyl-3-trimethylammonium propane, is a synthetic cationic lipid . The primary targets of Dotap chloride are nucleic acids and target cell membranes . The key structural element of Dotap chloride is its quaternary ammonium headgroup, which is responsible for interactions with these targets .

Mode of Action

Dotap chloride interacts with its targets by forming stable cationic liposomes in solution . These liposomes readily absorb DNA and other negatively charged organic compounds . The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .

Biochemical Pathways

The biochemical pathways affected by Dotap chloride involve the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells . This process is facilitated by the formation of stable cationic liposomes, which absorb the negatively charged molecules and deliver them into the cells .

Result of Action

The result of Dotap chloride’s action is the efficient transfection of cells with DNA, RNA, and other negatively charged molecules . These complexes fuse with the cell membrane and release DNA into the cytoplasm . The cells are transfected efficiently without cytotoxic effects .

Action Environment

The action environment of Dotap chloride can influence its efficacy and stability. For instance, the choice of counterion strongly affects both lipid packing and hydration of Dotap, which are important considerations for its usage in transfection . Furthermore, the solubility of Dotap chloride in water solutions is affected by the binding of the counterion to the headgroup .

Analyse Biochimique

Biochemical Properties

Dotap chloride plays a crucial role in biochemical reactions, primarily as a transfection reagent. It interacts with nucleic acids, forming stable complexes that can be introduced into cells. The quaternary ammonium headgroup of Dotap chloride is responsible for its interaction with nucleic acids and cell membranes. This interaction is facilitated by the electrostatic attraction between the positively charged headgroup and the negatively charged phosphate backbone of nucleic acids . Additionally, Dotap chloride can interact with various proteins and enzymes involved in cellular uptake and processing of nucleic acids, enhancing the efficiency of transfection .

Cellular Effects

Dotap chloride has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into cells, which can lead to changes in gene expression and cellular metabolism Dotap chloride has been shown to be effective in transfecting a wide range of cell types, including primary cells and cell lines .

Molecular Mechanism

The molecular mechanism of Dotap chloride involves its ability to form liposomes that encapsulate nucleic acids. These liposomes can fuse with the cell membrane, releasing their cargo into the cytoplasm . The quaternary ammonium headgroup of Dotap chloride plays a key role in this process by interacting with the negatively charged cell membrane and nucleic acids. This interaction facilitates the fusion of the liposome with the cell membrane and the subsequent release of nucleic acids into the cell . Additionally, Dotap chloride can enhance the stability and uptake of nucleic acids by protecting them from degradation by nucleases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dotap chloride can change over time. The stability of Dotap chloride is influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, Dotap chloride can degrade, leading to a decrease in its transfection efficiency. Long-term studies have shown that Dotap chloride can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of Dotap chloride in experimental designs .

Dosage Effects in Animal Models

The effects of Dotap chloride vary with different dosages in animal models. At low doses, Dotap chloride can effectively transfect cells without causing significant toxicity . At high doses, Dotap chloride can induce toxic effects, including inflammation and cell death. Studies have shown that there is a threshold dose above which the adverse effects of Dotap chloride become pronounced. It is important to carefully optimize the dosage of Dotap chloride in animal studies to achieve the desired transfection efficiency while minimizing toxicity.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorure de DOTAP implique généralement l'estérification du 1,2-dioléoyl-sn-glycérol avec du chlorure de 3-chloropropyltriméthylammonium. La réaction est réalisée en conditions anhydres en utilisant un solvant approprié tel que le dichlorométhane ou le chloroforme. Le mélange réactionnel est ensuite purifié par chromatographie sur colonne pour obtenir le produit pur .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de haute pureté pour garantir la qualité du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés. Le produit est ensuite soumis à des contrôles de qualité rigoureux pour garantir sa pertinence pour une utilisation dans des applications biomédicales .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de DOTAP subit principalement des réactions de substitution en raison de la présence de son groupement ammonium quaternaire. Il peut également participer à des réactions de complexation avec les acides nucléiques, formant des lipoplexes stables qui facilitent la délivrance du matériel génétique dans les cellules .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les acides nucléiques (ADN, ARN), divers solvants (par exemple, éthanol, DMSO) et d'autres lipides (par exemple, cholestérol, phosphatidyléthanolamine). Les réactions sont généralement réalisées dans des conditions douces pour préserver l'intégrité des acides nucléiques et la structure lipidique .

Principaux produits

Les principaux produits formés à partir des réactions impliquant le this compound sont les lipoplexes, qui sont des complexes de this compound avec des acides nucléiques. Ces lipoplexes sont utilisés pour la transfection du matériel génétique dans les cellules, facilitant les études d'expression génique et les applications thérapeutiques .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Thérapie génique : Il est utilisé comme réactif de transfection pour délivrer de l'ADN et de l'ARN dans les cellules, facilitant les études d'expression génique et les interventions thérapeutiques.

Administration de médicaments : Le this compound est utilisé dans la formulation de nanoparticules lipidiques pour la délivrance d'agents thérapeutiques, y compris les petites molécules, les peptides et les acides nucléiques.

Développement de vaccins : Il est utilisé dans le développement de vaccins à base de nanoparticules lipidiques, tels que les vaccins à ARNm pour les maladies infectieuses.

Recherche biologique : Le this compound est utilisé dans des études impliquant des canaux ioniques dépendants du voltage et d'autres protéines membranaires en raison de sa capacité à interagir avec les membranes cellulaires.

Mécanisme d'action

Le mécanisme d'action du this compound implique la formation de lipoplexes avec des acides nucléiques. Le groupement ammonium quaternaire du this compound interagit avec les groupes phosphate chargés négativement des acides nucléiques, formant des complexes stables. Ces lipoplexes sont ensuite absorbés par les cellules par endocytose, permettant aux acides nucléiques d'être libérés dans le cytoplasme et d'exercer leurs effets . Les cibles moléculaires du this compound comprennent les membranes cellulaires et les acides nucléiques, et les voies impliquées comprennent l'endocytose et le trafic intracellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

1,2-Dioléoyl-3-triméthylammonium-propane (DOTAP) : Un analogue ester du chlorure de DOTAP, utilisé pour des applications similaires en thérapie génique et en biologie moléculaire.

Chlorure de N-[1-(2,3-dioléoyloxy)propyl]-N,N,N-triméthylammonium (DOTMA) : Un autre lipide cationique utilisé pour la transfection des acides nucléiques.

Unicité

Le this compound est unique en raison de son efficacité de transfection élevée et de sa capacité à former des lipoplexes stables avec des acides nucléiques. Son groupement ammonium quaternaire fournit de fortes interactions avec les acides nucléiques, ce qui en fait un choix de prédilection pour les applications de thérapie génique .

Activité Biologique

Introduction

Dotap chloride, or 1,2-dioleoyl-3-trimethylammonium propane (DOTAP), is a synthetic cationic lipid widely utilized in gene delivery systems due to its ability to form lipoplexes with nucleic acids. This article explores the biological activity of DOTAP chloride, focusing on its mechanisms of action, effectiveness in gene delivery, and potential therapeutic applications.

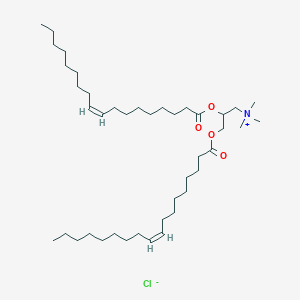

Structural Properties

DOTAP is characterized by its quaternary ammonium headgroup, which is crucial for its interaction with negatively charged nucleic acids. The lipid's structure allows it to form stable complexes with DNA or RNA, facilitating cellular uptake through endocytosis. The hydrophobic tails of DOTAP enhance membrane fusion, promoting the release of genetic material into the cytoplasm.

The transfection efficiency of DOTAP is influenced by several factors:

- Lipid Composition : The presence of cholesterol in DOTAP formulations enhances stability and transfection efficiency.

- Charge Density : Higher charge densities improve binding to nucleic acids but can also increase cytotoxicity.

- Counterions : The choice of counterion (e.g., chloride vs. iodide) affects the hydration properties and solubility of DOTAP, impacting its biological activity .

Gene Delivery

DOTAP has been extensively studied for its role in delivering plasmid DNA and mRNA. Research indicates that DOTAP-based lipoplexes can effectively transfect various cell types, including lung cancer cells. For instance, DOTAP/cholesterol lipoplexes have shown promising results in delivering the tumor suppressor gene FUS1 in non-small cell lung carcinoma models, leading to positive clinical responses .

Cytotoxicity Studies

While DOTAP is effective for gene delivery, it exhibits dose-dependent cytotoxicity. Studies have demonstrated that higher concentrations of DOTAP lead to increased cell death, particularly in non-PEGylated formulations. Optimizing the lipid-to-nucleic acid ratio and incorporating PEGylation can mitigate toxicity while maintaining transfection efficiency .

Case Studies

- Lung Cancer Treatment : In a clinical setting, DOTAP/cholesterol lipoplexes were used to deliver therapeutic genes to patients with end-stage non-small cell lung carcinoma. Positive responses were reported, highlighting the potential of DOTAP in cancer gene therapy .

- mRNA Vaccines : Recent studies have explored the use of DOTAP in mRNA vaccine formulations. The optimization of lipid ratios demonstrated enhanced transfection efficiency and reduced cytotoxicity, making DOTAP a candidate for future vaccine development .

Comparative Analysis of Formulations

The following table summarizes various formulations involving DOTAP and their respective biological activities:

| Formulation | Components | Transfection Efficiency | Cytotoxicity | Application |

|---|---|---|---|---|

| DOTAP/Cholesterol | 50% DOTAP, 50% Cholesterol | High | Moderate | Gene therapy for lung cancer |

| PEGylated DOTAP | 50% DOTAP, 50% Cholesterol + PEG | High | Low | mRNA vaccine development |

| Non-PEGylated DOTAP | 100% DOTAP | Moderate | High | General gene delivery |

Propriétés

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXTUUUQYQYKCR-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132172-61-3 | |

| Record name | Dotap chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTAP CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.